molecular formula C9H9BrO2 B12555307 Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- CAS No. 144219-74-9

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-

Cat. No.: B12555307
CAS No.: 144219-74-9
M. Wt: 229.07 g/mol
InChI Key: QFYVUWGLYSJKLS-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of acetophenone, featuring a hydroxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- typically involves the bromination of 2-hydroxy-4-methylacetophenone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the nature of the target molecule. These interactions can modulate biological pathways and influence the compound’s overall effect .

Comparison with Similar Compounds

Comparison: Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

144219-74-9

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-1-(2-hydroxy-4-methylphenyl)ethanone

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3

InChI Key

QFYVUWGLYSJKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CBr)O

Origin of Product

United States

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